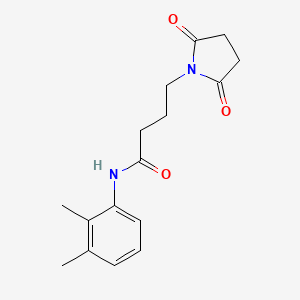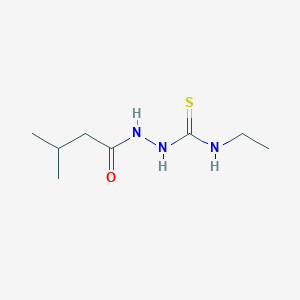
N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as DMDB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMDB is a member of the family of compounds known as pyrrolidinophenones, which are structurally similar to cathinones, a class of compounds found in the khat plant.
Mécanisme D'action
The precise mechanism of action of N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is not fully understood, but it is thought to act by binding to and modulating the activity of certain receptors in the brain. Specifically, it has been shown to interact with the dopamine and serotonin systems, which are involved in a wide range of physiological and psychological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and serotonin in the brain. It has also been shown to have anxiolytic and antidepressant properties, and may have potential therapeutic applications in the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide for use in scientific research is its relatively high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors, and for developing new drugs that target them. However, there are also some limitations to its use, including the potential for toxicity at high doses, and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are a number of potential future directions for research on N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide and related compounds. One area of interest is the development of new drugs that target the dopamine and serotonin systems, which are involved in a wide range of physiological and psychological processes. Another area of interest is the study of the potential therapeutic applications of this compound in the treatment of certain psychiatric disorders, such as depression and anxiety. Finally, there is also ongoing research into the potential toxicity of this compound and related compounds, and the development of new methods for monitoring and mitigating these effects.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a number of interesting properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-3-6-13(12(11)2)17-14(19)7-4-10-18-15(20)8-9-16(18)21/h3,5-6H,4,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPPYLBKMAITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4766291.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4766311.png)



![N-(4-acetylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4766339.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B4766345.png)
![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4766363.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4766371.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4766372.png)